molecular formula C26H34N4O4S2 B14998385 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2,4,6-tri(propan-2-yl)benzenesulfonamide

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2,4,6-tri(propan-2-yl)benzenesulfonamide

Cat. No.: B14998385
M. Wt: 530.7 g/mol
InChI Key: AZZPOOFYBOTNRN-UHFFFAOYSA-N
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Description

N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its role in medicinal chemistry, particularly in the development of antibiotics and other therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the sulfonamide linkage and the introduction of the pyrimidinyl and isopropyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized to maximize yield and minimize waste, often incorporating advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE: can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

    Reduction: This reaction can reduce the sulfonamide group to an amine, changing the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE: has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, leading to therapeutic effects. The compound may also interact with cellular pathways, modulating biological processes to achieve the desired outcome.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE: stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its sulfonamide linkage and pyrimidinyl group make it particularly interesting for medicinal chemistry applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C26H34N4O4S2

Molecular Weight

530.7 g/mol

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide

InChI

InChI=1S/C26H34N4O4S2/c1-16(2)20-14-23(17(3)4)25(24(15-20)18(5)6)36(33,34)29-21-8-10-22(11-9-21)35(31,32)30-26-27-13-12-19(7)28-26/h8-18,29H,1-7H3,(H,27,28,30)

InChI Key

AZZPOOFYBOTNRN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C

Origin of Product

United States

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